molecular formula C17H15BrN2O3 B11609122 5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11609122
M. Wt: 375.2 g/mol
InChI Key: VRPYCWGQHAQZKK-UHFFFAOYSA-N
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Description

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the bromo-substituted phenoxy group: This step involves the reaction of the oxadiazole intermediate with 4-bromo-2-methylphenol in the presence of a suitable base, such as potassium carbonate, to form the desired ether linkage.

    Introduction of the methoxy-substituted phenyl group: This can be done by reacting the oxadiazole intermediate with 4-methoxybenzyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction reactions: The oxadiazole ring can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution reactions: Formation of substituted derivatives with different functional groups replacing the bromo group.

    Oxidation reactions: Formation of aldehydes or carboxylic acids from the methoxy group.

    Reduction reactions: Formation of amines or alcohols from the oxadiazole ring.

Scientific Research Applications

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Interfering with cellular pathways: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

    Generating reactive species: Inducing oxidative stress or generating reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15BrN2O3

Molecular Weight

375.2 g/mol

IUPAC Name

5-[(4-bromo-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H15BrN2O3/c1-11-9-13(18)5-8-15(11)22-10-16-19-17(20-23-16)12-3-6-14(21-2)7-4-12/h3-9H,10H2,1-2H3

InChI Key

VRPYCWGQHAQZKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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